molecular formula C32H36N4O B12417446 Axl-IN-6

Axl-IN-6

Cat. No.: B12417446
M. Wt: 492.7 g/mol
InChI Key: SACMJOUEIQIULE-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-6 is a potent and selective inhibitor of the Axl receptor tyrosine kinase, which is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Axl is commonly overexpressed in various cancers and is associated with tumor growth, metastasis, drug resistance, and poor overall survival. The inhibition of Axl has emerged as a promising strategy for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axl-IN-6 involves the design and synthesis of diphenylpyrimidine-diamine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to obtain a compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Axl-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .

Scientific Research Applications

Axl-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Axl-IN-6 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of the Axl kinase domain, preventing the phosphorylation and activation of Axl. This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT, SRC/FAK, and GRB2/RAS/RAF pathways, which are involved in cell proliferation, survival, migration, and invasion . The inhibition of Axl also reduces the epithelial to mesenchymal transition (EMT), thereby decreasing tumor invasiveness and metastasis .

Properties

Molecular Formula

C32H36N4O

Molecular Weight

492.7 g/mol

IUPAC Name

8-(4-propan-2-yloxyphenyl)-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]quinazolin-2-amine

InChI

InChI=1S/C32H36N4O/c1-22(2)37-29-16-11-24(12-17-29)30-7-5-6-26-21-33-32(35-31(26)30)34-27-13-8-23-9-14-28(15-10-25(23)20-27)36-18-3-4-19-36/h5-8,11-13,16-17,20-22,28H,3-4,9-10,14-15,18-19H2,1-2H3,(H,33,34,35)/t28-/m0/s1

InChI Key

SACMJOUEIQIULE-NDEPHWFRSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4

Origin of Product

United States

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